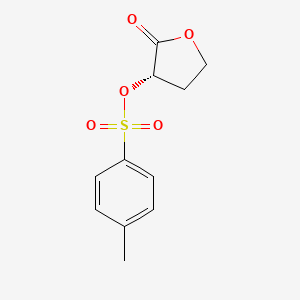![molecular formula C29H25NO B12579829 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde CAS No. 557084-59-0](/img/structure/B12579829.png)
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde is an organic compound with the molecular formula C21H19NO It is known for its unique structure, which includes a benzaldehyde group attached to a bis(4-methylphenyl)amino group through an ethenyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde typically involves the reaction of 4-bromo-4’-methylbiphenyl with N,N-bis(4-methylphenyl)amine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The resulting intermediate is then subjected to a formylation reaction using a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium under reflux conditions.
Reduction: NaBH4 in methanol or ethanol at room temperature.
Substitution: HNO3 in sulfuric acid (H2SO4) for nitration; Br2 in acetic acid for bromination.
Major Products Formed
Oxidation: 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzoic acid.
Reduction: 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzyl alcohol.
Substitution: 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)-2-nitrobenzaldehyde or 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)-2-bromobenzaldehyde.
Scientific Research Applications
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability
Mechanism of Action
The mechanism of action of 4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its interaction with biological molecules can lead to changes in their structure and function, which is the basis for its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
4-[Bis(4-methoxyphenyl)amino]benzaldehyde: Similar structure but with methoxy groups instead of methyl groups.
4-(Di-p-tolylamino)benzaldehyde: Similar structure but without the ethenyl linkage.
4,4’-Bis(4-methylphenyl)aminobenzaldehyde: Similar structure but with additional methyl groups on the aromatic rings
Uniqueness
4-(2-{4-[Bis(4-methylphenyl)amino]phenyl}ethenyl)benzaldehyde is unique due to its ethenyl linkage, which imparts distinct electronic properties and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
557084-59-0 |
|---|---|
Molecular Formula |
C29H25NO |
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-[2-[4-(4-methyl-N-(4-methylphenyl)anilino)phenyl]ethenyl]benzaldehyde |
InChI |
InChI=1S/C29H25NO/c1-22-3-15-27(16-4-22)30(28-17-5-23(2)6-18-28)29-19-13-25(14-20-29)8-7-24-9-11-26(21-31)12-10-24/h3-21H,1-2H3 |
InChI Key |
CHOBDERIBRVCMH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C=CC4=CC=C(C=C4)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5R,6R)-1-Benzyl-5-hydroxy-6-(methylamino)-5,6-dihydro-4H-imidazo[4,5,1-IJ]quinolin-2(1H)-one](/img/structure/B12579755.png)
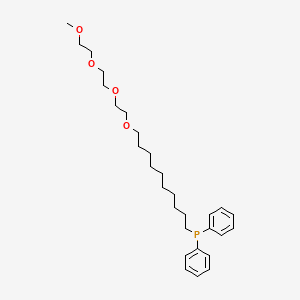

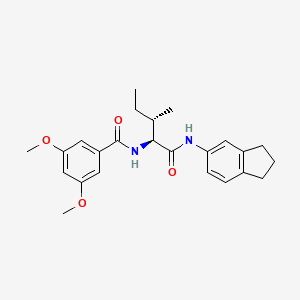
![4-(Furan-2-yl)-1-[2-oxo-2-(thiophen-2-yl)ethyl]pyrimidin-1-ium bromide](/img/structure/B12579786.png)
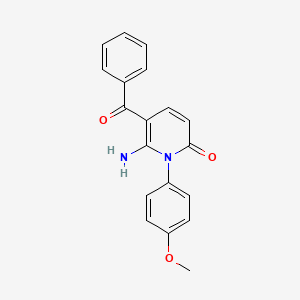
![Ethanesulfonic acid, 2-[(5-amino-2-hydroxybenzoyl)amino]-](/img/structure/B12579794.png)

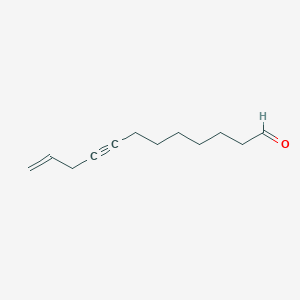
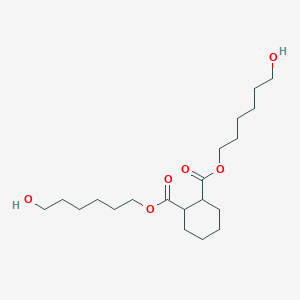
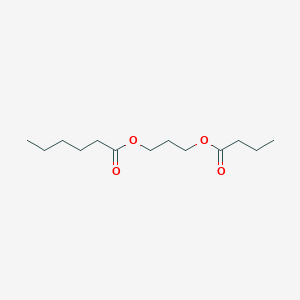
![N-cyclopropyl-2-[(8-propan-2-yl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B12579821.png)
![4-{4-[4-(Dodecyloxy)phenyl]buta-1,3-dien-1-YL}benzonitrile](/img/structure/B12579837.png)
